Product packaging for Methyl 2-cyano-4-fluorobenzoate(Cat. No.:CAS No. 127510-96-7)

Methyl 2-cyano-4-fluorobenzoate

Cat. No.: B176663
CAS No.: 127510-96-7
M. Wt: 179.15 g/mol
InChI Key: BCYCPVRVZPDHEC-UHFFFAOYSA-N
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Description

Significance and Context within Fluorinated Aromatic Chemistry

Fluorinated aromatic compounds are a cornerstone of modern chemistry, particularly in the fields of medicinal chemistry, agrochemicals, and materials science. numberanalytics.com The inclusion of fluorine into an aromatic ring dramatically alters the molecule's physical, chemical, and biological properties. numberanalytics.com Fluorine's high electronegativity can enhance a compound's metabolic stability, bioavailability, and binding affinity to biological targets. omicsonline.orgmdpi.com This has led to a significant number of commercialized drugs containing fluorine. omicsonline.org

Methyl 2-cyano-4-fluorobenzoate is a prime example of a fluorinated aromatic compound that leverages these beneficial properties. The presence of the fluorine atom, along with the reactive cyano and methyl ester groups, provides a versatile platform for a variety of chemical transformations. This strategic combination of functional groups allows chemists to introduce this fluorinated moiety into larger, more complex molecules, thereby imparting the advantageous properties of fluorine.

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on its utility as a synthetic intermediate. Scientists have explored its reactivity in various chemical reactions to construct novel compounds with potential therapeutic applications. lookchem.com The compound is often employed in the synthesis of heterocyclic compounds, which are a common feature in many drug molecules.

A notable synthetic route to a related compound, methyl 4-bromo-2-cyano-5-fluorobenzoate, starts from methyl 2-amino-4-bromo-5-fluorobenzoate. This two-step process involves diazotization followed by cyanation, highlighting the chemical manipulations possible around the fluorinated benzene (B151609) ring. google.com

Starting MaterialReagentsProduct
Methyl 2-amino-4-bromo-5-fluorobenzoate1. Sodium nitrite, Acid, Iodide 2. CyanideMethyl 4-bromo-2-cyano-5-fluorobenzoate

Furthermore, research has delved into the synthesis of derivatives of this compound itself. For instance, the synthesis of tert-butyl 4-cyano-2-fluorobenzoate has been documented, starting from 4-cyano-2-fluorobenzoic acid. acs.orgnih.gov This indicates a research interest in modifying the ester group to suit different synthetic strategies.

Position of this compound as a Key Synthetic Building Block

The utility of this compound as a key synthetic building block stems from the distinct reactivity of its functional groups. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the ester can be hydrolyzed or converted to other functional groups. The fluorine atom, generally stable, influences the reactivity of the aromatic ring and provides a site for potential biological interactions in the final product.

This versatility makes it an important intermediate in the production of specific and often complex organic compounds. lookchem.com Its application is particularly noted in the development of pharmaceutical compounds, where the introduction of a fluorinated, cyanated benzene ring can be a crucial step in achieving desired biological activity. lookchem.com The compound is also utilized in broader chemical research to explore new reactions and molecular structures. lookchem.com

Below is a table summarizing the key properties of this compound:

PropertyValue
CAS Number 127510-96-7
Molecular Formula C9H6FNO2
Molecular Weight 179.15 g/mol
Appearance Solid
Purity Typically ≥95.0%

The continued use of this compound in various synthetic endeavors underscores its established position as a valuable and versatile building block in the landscape of modern organic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6FNO2 B176663 Methyl 2-cyano-4-fluorobenzoate CAS No. 127510-96-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-cyano-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c1-13-9(12)8-3-2-7(10)4-6(8)5-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYCPVRVZPDHEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90433727
Record name METHYL 2-CYANO-4-FLUOROBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127510-96-7
Record name Benzoic acid, 2-cyano-4-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127510-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name METHYL 2-CYANO-4-FLUOROBENZOATE
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URL https://comptox.epa.gov/dashboard/DTXSID90433727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Preparations of Methyl 2 Cyano 4 Fluorobenzoate

Esterification Routes to Methyl 2-cyano-4-fluorobenzoate

Esterification represents a direct and common pathway to this compound, starting from 2-Cyano-4-fluorobenzoic acid. This transformation can be accomplished through various catalytic systems, with acid-catalyzed methods being the most prevalent.

Acid-Catalyzed Esterification of 2-Cyano-4-fluorobenzoic Acid with Methanol (B129727)

The classical Fischer-Speier esterification method, involving the reaction of 2-Cyano-4-fluorobenzoic acid with methanol in the presence of a strong acid catalyst, is a frequently employed synthetic procedure. chemrxiv.orglibretexts.org The reaction drives towards the formation of the methyl ester by the removal of water, often facilitated by reflux conditions.

The efficiency of the acid-catalyzed esterification is highly dependent on the optimization of reaction parameters. Strong acids like sulfuric acid (H₂SO₄) are typical catalysts. For analogous compounds, catalyst concentrations of 5–10% v/v H₂SO₄ have been found to be optimal. The choice of solvent is also critical; while excess methanol can serve as both reactant and solvent, other solvents like toluene (B28343) can be used to facilitate the azeotropic removal of water, thereby shifting the equilibrium towards the product.

Reaction temperatures are generally elevated, with reflux conditions (around 65–80°C) being common to ensure a reasonable reaction rate. Reaction times can vary, but durations of 6-8 hours are often sufficient to achieve high conversion rates, exceeding 85% in some cases for similar substrates. The optimization of these conditions is crucial for maximizing yield and minimizing the formation of by-products.

Table 1: Optimized Reaction Conditions for Acid-Catalyzed Esterification of Cyano-Fluorobenzoic Acid Analogues

Parameter Condition Rationale Source
Catalyst Sulfuric Acid (H₂SO₄) Strong acid protonates the carboxylic acid, increasing its electrophilicity.
Catalyst Conc. 5–10% v/v Ensures optimal protonation without promoting side reactions.
Solvent Methanol or Toluene Methanol acts as a reactant and solvent; Toluene allows for azeotropic water removal.
Temperature 70–80°C (Reflux) Provides sufficient energy to overcome the activation barrier and drives the reaction forward.
Time 6–8 hours Sufficient time to achieve high conversion (>85%).

The mechanism for Fischer esterification is a well-established acid-catalyzed nucleophilic acyl substitution. libretexts.org The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., H₂SO₄). libretexts.orgchemguide.co.uk This step significantly increases the electrophilicity of the carbonyl carbon. Subsequently, a molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.orgyoutube.com A proton transfer then occurs from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water). chemguide.co.uk The elimination of a water molecule from the intermediate, followed by deprotonation of the remaining carbonyl oxygen, regenerates the acid catalyst and yields the final ester product. chemguide.co.ukyoutube.com

Kinetic studies on the esterification of aromatic acids show that they generally exhibit lower reactivity compared to aliphatic acids. nih.gov This is attributed to the resonance stabilization of the carboxyl group in aromatic systems, which requires a longer reaction time for activation. nih.gov However, the use of optimized catalysts and conditions can significantly enhance reaction rates. For instance, studies on other fluorinated aromatic acids have demonstrated substantial reductions in reaction time compared to traditional methods. rsc.org

Alternative Esterification Approaches for this compound Analogues

Beyond traditional acid catalysis, several advanced and alternative methods have been developed for the esterification of fluorinated benzoic acids, which could be applicable to the synthesis of this compound.

Heterogeneous Catalysis : The use of solid acid catalysts offers advantages in terms of catalyst recovery and reuse. For example, the metal-organic framework UiO-66-NH₂ has been successfully employed as a heterogeneous catalyst for the methyl esterification of 23 different isomers of fluorinated aromatic acids, showing high conversion yields. rsc.org Modified Montmorillonite K10 clay, activated with orthophosphoric acid, has also been shown to be an efficient solid acid catalyst for the esterification of substituted benzoic acids with alcohols under solvent-free conditions. ijstr.org

N-Bromosuccinimide (NBS) Catalysis : NBS has been reported as an effective and mild catalyst for the esterification of various aryl and alkyl carboxylic acids with methanol. nih.govsemanticscholar.org This method avoids the use of strong mineral acids and can proceed under relatively mild conditions (e.g., 70°C). nih.govsemanticscholar.org

Mukaiyama Reagent : For specialized applications, the Mukaiyama reagent can be used to activate the carboxylic acid for esterification. researchgate.net Fluorous-tagged versions of this reagent have been developed to simplify the purification process by facilitating the separation of by-products. researchgate.net

Ionic Liquids with Potassium Fluoride (B91410) : An efficient and chemoselective esterification of hydroxybenzoic acids has been achieved using potassium fluoride (KF) as a promoting base in an ionic liquid medium. researchgate.net This method allows for the selective esterification of the carboxylic acid group in the presence of other reactive functional groups. researchgate.net

Table 2: Comparison of Alternative Esterification Methods for Aromatic Acid Analogues

Method Catalyst/Reagent Key Advantages Source
Heterogeneous Catalysis UiO-66-NH₂ Reusable catalyst, high conversion yields. rsc.org
NBS Catalysis N-bromosuccinimide Mild conditions, avoids strong mineral acids. nih.govsemanticscholar.org
Mukaiyama Coupling Fluorous Mukaiyama Reagent Simplified purification. researchgate.net
Ionic Liquid Method KF in Ionic Liquid High chemoselectivity. researchgate.net

Cyanation Strategies for this compound Synthesis

An alternative synthetic approach involves the introduction of the cyano group onto a pre-existing methyl benzoate (B1203000) scaffold. This is typically achieved through the nucleophilic substitution of a suitable leaving group, such as a halogen, on the aromatic ring.

Nucleophilic Substitution of Halogenated Benzoates

The synthesis of this compound can be envisioned via the cyanation of a di-halogenated precursor, such as Methyl 2-bromo-4-fluorobenzoate or Methyl 2-iodo-4-fluorobenzoate. The cyano group replaces the halogen at the 2-position through a nucleophilic aromatic substitution (SNAr) reaction. This strategy is exemplified in the synthesis of the analogous compound, methyl 4-bromo-2-cyano-5-fluorobenzoate. google.com

The process often begins with a suitable precursor, such as a methyl aminobenzoate, which undergoes a Sandmeyer-type reaction. For instance, an amino group can be converted into a diazonium salt and subsequently replaced by a halogen like iodine. google.com The resulting halogenated benzoate then undergoes cyanation. google.com

The cyanation step typically employs a cyanide source, such as copper(I) cyanide (CuCN) or zinc cyanide (ZnCN), and is often performed in a polar aprotic solvent like N-methylpyrrolidone (NMP) or N,N-dimethylformamide (DMF) at elevated temperatures. google.com The reaction is conducted under an inert atmosphere, such as nitrogen, to prevent oxidation. google.com The choice of the halogen at the substitution site is crucial; iodine is often a better leaving group than bromine or chlorine in these reactions. google.com

Table 3: Typical Reaction Conditions for Nucleophilic Cyanation of Halogenated Benzoates

Parameter Condition Rationale Source
Cyanide Source Cuprous Cyanide (CuCN) or Zinc Cyanide (ZnCN) Effective nucleophiles for replacing aromatic halogens. google.com
Solvent N-methylpyrrolidone (NMP) or DMF High-boiling polar aprotic solvents facilitate the reaction. google.com
Temperature 60–120°C Provides necessary activation energy for the substitution. google.com
Atmosphere Nitrogen Prevents oxidation of reagents and intermediates. google.com
Reaction Time 2–10 hours Dependent on substrate reactivity and temperature. google.com

Sandmeyer-type Reactions in the Synthesis of Cyano-substituted Benzoates

The Sandmeyer reaction provides a powerful method for the synthesis of aryl cyanides from aryl diazonium salts, which are typically generated in situ from anilines. nih.govwikipedia.org This transformation is traditionally catalyzed by copper(I) salts, such as CuCN. wikipedia.org The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org This method is a cornerstone in synthetic chemistry, allowing for the introduction of a cyano group onto an aromatic ring, which might be difficult to achieve through other means. nih.govwikipedia.org While classic Sandmeyer reactions use stoichiometric copper cyanide, modern variations aim for catalytic efficiency. nih.govgoogle.com

Precursor-based Cyanation Methods for this compound

The synthesis of this compound can start from various precursors. A common strategy involves the cyanation of a halogenated precursor. For instance, a patent describes a two-step synthesis starting from methyl 2-amino-4-bromo-5-fluorobenzoate. google.com This precursor is first converted to methyl 4-bromo-5-fluoro-2-iodobenzoate, which is then subjected to cyanation using a cyanide source in an organic solvent to yield the final product. google.com Another approach could involve the cyanation of a precursor like methyl 2-bromo-4-fluorobenzoate.

Regioselective Fluorination Approaches in the Synthesis of this compound Precursors

The synthesis of fluorinated aromatic compounds often requires methods for regioselective fluorination. This can be achieved through various strategies, including nucleophilic and electrophilic fluorination. beilstein-journals.org In the context of preparing precursors for this compound, regioselective fluorination might be employed at an early stage of the synthesis. For example, the synthesis could start from a non-fluorinated precursor, and the fluorine atom is introduced at the desired position using a specific fluorinating agent. A study on the synthesis of 6-[¹⁸F]fluoro-L-dopa demonstrated the regioselective fluorination of a protected L-dopa derivative using [¹⁸F]acetylhypofluorite. nih.gov Such strategies could be adapted for the synthesis of the fluorinated precursors required for this compound.

Multi-step Synthetic Sequences Incorporating this compound Formation

Another potential multi-step approach could involve a halogenation-cyanation-esterification cascade starting from a fluorinated benzoic acid derivative. For example, a related synthesis of methyl 3-cyano-5-fluorobenzoate involves the halogenation of 5-fluoroisophthalic acid derivatives, followed by cyanation and finally esterification.

Table 2: Multi-step Synthesis Example for a Related Compound
StepReactionStarting MaterialReagentsProductCitation
1 Diazotization/IodinationMethyl 2-amino-4-bromo-5-fluorobenzoateAcid, Sodium nitrite, IodideMethyl 4-bromo-5-fluoro-2-iodobenzoate google.com
2 CyanationMethyl 4-bromo-5-fluoro-2-iodobenzoateCyanide source (e.g., CuCN)Methyl 4-bromo-2-cyano-5-fluorobenzoate google.com

Cascade Reactions and One-Pot Synthetic Protocols

One such approach involves the in-situ generation of reactive intermediates. For instance, cascade reactions of 2-cyanobenzaldehyde (B126161) with various nucleophiles are utilized in the synthesis of substituted isoindolinones. acs.org A similar strategy could be envisioned for a precursor to this compound, where a formyl group is present instead of the methyl ester.

Another relevant example is the halogenation-cyanation-esterification cascade. This multi-step, one-pot approach can commence with a suitably substituted fluorobenzoic acid derivative. The sequence would involve:

Halogenation: Introduction of a halogen, such as bromine, at the 2-position of a 4-fluorobenzoic acid precursor.

Cyanation: Displacement of the halogen with a cyano group using a cyanide source like copper(I) cyanide (CuCN) or sodium cyanide (NaCN) in a polar aprotic solvent such as dimethylformamide (DMF).

Esterification: Conversion of the carboxylic acid group to a methyl ester using methanol under acidic conditions.

A patent for a related compound, methyl 3-cyano-5-fluorobenzoate, describes a similar cascade starting from 2,4-dichloro-5-fluorobenzoic acid, which undergoes cyanation followed by esterification. This suggests the feasibility of a one-pot or sequential one-pot process for this compound, potentially starting from 2-bromo-4-fluorobenzoic acid.

Furthermore, a one-pot meta-arylation protocol using CO2 as a traceless directing group has been developed for fluoroarenes. rsc.org This methodology involves a lithiation/carboxylation step followed by a tandem arylation/protodecarboxylation. While this specific reaction is for C-C bond formation, the initial carboxylation step to form a benzoic acid in situ from a simpler fluoroarene highlights the potential of one-pot modifications in the synthesis of derivatives like this compound.

Optimization of Overall Reaction Yields and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product, which is critical for its use in subsequent synthetic steps. Key parameters that are typically optimized include the choice of reagents, catalysts, solvent, temperature, and reaction time.

For the esterification of a cyanofluorobenzoic acid, which is a likely final step in many synthetic routes to this compound, several parameters can be fine-tuned. Drawing parallels from the synthesis of methyl 3-cyano-5-fluorobenzoate, the following table illustrates potential optimization strategies.

Table 1: Optimization of Esterification for Methyl Cyano-Fluorobenzoate Synthesis

Parameter Condition Rationale Expected Outcome
Catalyst 5-10% v/v H₂SO₄ Ensures efficient protonation of the carboxylic acid, enhancing its electrophilicity for attack by methanol. >85% conversion.
Solvent Anhydrous Toluene Allows for the azeotropic removal of water, driving the equilibrium towards the product. Increased yield.
Reactant Ratio Excess Methanol Serves as both reactant and solvent, ensuring complete conversion of the carboxylic acid. Higher conversion rate.
Temperature Reflux (65-70 °C) Provides sufficient energy for the reaction to proceed at a reasonable rate without significant decomposition. Optimal reaction rate.

| Reaction Time | 6-8 hours | Sufficient time to achieve high conversion under reflux conditions. | Maximized product formation. |

Purity is another critical factor, with typical requirements for intermediates like this compound being above 95-98%. fluorochem.co.uk Purification is often achieved through recrystallization from a suitable solvent system, such as an ethanol-water mixture, which effectively removes unreacted starting materials and by-products. The purity is then confirmed using analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Industrial Scale-Up Considerations and Process Intensification

The transition from laboratory-scale synthesis to industrial production necessitates a focus on process intensification, which aims to develop smaller, more efficient, and safer manufacturing processes. google.com For the synthesis of this compound, this involves moving from traditional batch reactors to more advanced manufacturing technologies.

Process intensification offers several advantages, including:

Reduced reactor size: Leading to lower capital costs and improved safety. google.com

Enhanced heat and mass transfer: Allowing for better control over reaction conditions and reducing the formation of by-products. researchgate.net

Improved safety: Smaller reaction volumes minimize the risks associated with handling hazardous materials and exothermic reactions. researchgate.net

Increased energy efficiency: More precise control over reaction parameters can lead to lower energy consumption. google.com

Continuous Flow Synthesis Methodologies

Continuous flow chemistry, often utilizing microreactors, is a prime example of process intensification and is particularly well-suited for the industrial production of specialty chemicals like this compound. google.com In a continuous flow setup, reactants are continuously pumped through a network of tubes or channels where the reaction occurs.

The advantages of continuous flow synthesis for this type of compound are numerous. For instance, in the synthesis of the related 4-cyano-2-fluorobenzyl alcohol, the use of a microreactor for the initial bromination step significantly reduced side reactions and improved selectivity. google.com This high degree of control is crucial when dealing with highly reactive intermediates or exothermic reactions.

A continuous flow process for the synthesis of this compound could involve the following considerations:

Table 2: Parameters for Continuous Flow Synthesis

Parameter Typical Range Significance
Flow Rate 10 mL/h to 400 L/h google.com Determines the residence time of the reactants in the reactor.
Residence Time Seconds to minutes Shorter residence times can minimize the formation of degradation products. researchgate.net
Temperature 40 to 130 °C google.com Precise temperature control is a key advantage of flow reactors, ensuring optimal reaction rates and selectivity. researchgate.net
Pressure Atmospheric to elevated Can be used to control the boiling point of solvents and influence reaction rates.

| Mixing | Efficient micromixing | Ensures rapid and homogeneous mixing of reactants, leading to faster reaction rates and improved yields. |

The use of solid-supported catalysts, such as Amberlyst-15 for esterification, is also highly compatible with continuous flow systems, allowing for easy separation and recycling of the catalyst, further enhancing the efficiency and sustainability of the process.

Minimization of Toxic Reagents and Waste Products

A key driver in modern chemical synthesis is the adoption of greener and more sustainable practices. This involves the minimization of toxic reagents and the reduction of waste streams.

In the synthesis of this compound and related compounds, several strategies can be employed:

Avoiding Highly Toxic Reagents: Traditional cyanation methods often use toxic cyanide sources. While still common, research into alternative, less toxic cyanation reagents or processes that minimize exposure is ongoing. Some synthetic routes for related compounds have been designed to avoid the use of highly toxic chemicals like zinc cyanide. google.com

Catalyst Selection: The use of catalytic amounts of reagents is a cornerstone of green chemistry. For example, employing catalytic palladium systems for cyanation or other cross-coupling reactions is preferable to stoichiometric reagents.

Solvent Choice: The selection of greener solvents or, where possible, the use of solvent-free conditions can significantly reduce the environmental impact of a process.

Waste Management: For waste that cannot be eliminated, proper management is essential. For instance, halogenated waste generated during the synthesis should be segregated and disposed of by certified hazardous waste contractors to prevent environmental contamination.

Atom Economy: Designing synthetic routes with high atom economy, where a maximum number of atoms from the reactants are incorporated into the final product, is a fundamental principle of green chemistry. Cascade and one-pot reactions are inherently more atom-economical as they reduce the number of intermediate steps and the associated waste.

By integrating these principles into the design of the synthetic route for this compound, it is possible to develop a manufacturing process that is not only efficient and cost-effective but also environmentally responsible.

Reactivity and Reaction Mechanisms of Methyl 2 Cyano 4 Fluorobenzoate

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Fluorine Atom

The presence of strong electron-withdrawing groups makes the aromatic ring of Methyl 2-cyano-4-fluorobenzoate susceptible to nucleophilic attack, with the fluorine atom serving as an effective leaving group. This reactivity is central to the synthetic utility of the compound.

The SNAr reaction of this compound proceeds via a well-established two-step addition-elimination mechanism. researchgate.netreddit.com

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine atom (the ipso-carbon). This step is typically the rate-determining step. The attack results in the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. carbodiimide.comchemicalbook.com The aromaticity of the ring is temporarily broken during this stage.

Elimination: The aromaticity is restored in the second step when the leaving group, in this case, the fluoride (B91410) ion, is expelled from the Meisenheimer complex.

The regioselectivity of the reaction is dictated by the positions of the activating groups relative to the leaving group. Nucleophilic attack occurs exclusively at the C-4 position (the carbon attached to the fluorine) because the negative charge of the Meisenheimer intermediate is effectively stabilized by the electron-withdrawing groups. chemicalbook.com The cyano group at the C-2 position (ortho to the fluorine) and the ester group at the C-1 position (meta to the fluorine) both contribute to this stabilization through resonance and inductive effects.

The rate and feasibility of SNAr reactions are highly dependent on the presence of electron-withdrawing groups (EWGs) that can stabilize the anionic Meisenheimer intermediate. researchgate.netcarbodiimide.com In this compound, both the cyano (-CN) and methyl ester (-COOCH₃) groups serve this purpose.

Cyano Group (-CN): Positioned ortho to the fluorine atom, the cyano group is a powerful activating group. It stabilizes the negative charge in the Meisenheimer complex through a strong resonance effect, delocalizing the charge onto the nitrogen atom. This ortho placement provides significant stabilization, making the C-4 position highly electrophilic and susceptible to nucleophilic attack. carbodiimide.com

The combined electronic effects of these two groups make the fluorine atom a proficient leaving group, significantly facilitating the SNAr reaction. Aryl fluorides are particularly effective substrates for SNAr reactions because fluorine's high electronegativity strongly polarizes the C-F bond, making the ipso-carbon more electrophilic, even though the C-F bond itself is strong. rsc.org

A wide variety of nucleophiles can be employed to displace the fluorine atom in this compound, highlighting its versatility in organic synthesis. These reactions are typically carried out in polar aprotic solvents and often in the presence of a base to generate the active nucleophile or to neutralize the HF produced. acs.orgyoutube.com

Nucleophile TypeExample NucleophilesTypical Reaction Conditions
N-Nucleophiles Primary and secondary amines (e.g., piperazine, benzylamine), indoles, carbazolesBase (e.g., K₂CO₃, KOH), Solvent (e.g., DMSO, DMF), Elevated temperatures (e.g., 50-120 °C) acs.orgyoutube.com
O-Nucleophiles Alcohols, phenolsStrong base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF), Elevated temperatures
S-Nucleophiles Thiols, thiophenolsBase (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., DMF, HPMC/water) acs.org

Reactions of the Ester Group in this compound

While the primary reactive site for SNAr is the C-F bond, the methyl ester group can also undergo characteristic reactions, such as hydrolysis, transesterification, and amidation. These reactions typically involve nucleophilic acyl substitution at the ester's carbonyl carbon.

Ester hydrolysis is the cleavage of an ester to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base like sodium hydroxide (B78521) (NaOH) and water, the methyl ester group can be hydrolyzed to a carboxylate salt. libretexts.org Subsequent acidification protonates the salt to yield the corresponding carboxylic acid, 4-fluoro-2-cyanobenzoic acid. The electron-withdrawing cyano and fluoro groups on the ring can make the carbonyl carbon of the ester more electrophilic, potentially increasing the rate of hydrolysis compared to unsubstituted methyl benzoate (B1203000). study.com

Acid-Catalyzed Hydrolysis: Heating with water and a strong acid catalyst can also achieve hydrolysis, resulting in the carboxylic acid and methanol (B129727). This reaction is typically reversible. libretexts.orglibretexts.org

Mitigation Strategies: In many synthetic applications, particularly during SNAr reactions which are often run under basic conditions, hydrolysis of the ester is an undesirable side reaction. To prevent this, several strategies can be employed:

Use of Non-Hydrolytic Conditions: Employing anhydrous solvents and non-nucleophilic bases (e.g., potassium carbonate instead of hydroxide) can minimize the presence of water and strong nucleophiles that would attack the ester. carbodiimide.com

Control of Reaction Temperature: Lowering the reaction temperature can sometimes favor the desired SNAr reaction over the competing ester hydrolysis.

Use of Bulky Bases: Sterically hindered bases may react more slowly with the ester group.

Transesterification: This reaction involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol (B145695) under acidic conditions would lead to the formation of Ethyl 2-cyano-4-fluorobenzoate and methanol. libretexts.org

Amidation: The direct reaction of the ester with an amine to form an amide is also possible, though it is often less favorable than hydrolysis and typically requires high temperatures or the use of a catalyst. The nitrogen atom in an amide is a stronger electron-donating group than the oxygen in an ester, making the amide product more stable and less reactive. pearson.comsaskoer.ca The reaction of this compound with an amine (R-NH₂) would yield N-substituted 2-cyano-4-fluorobenzamide.

Reactions at the Nitrile (Cyano) Functionality

The nitrile group in this compound is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of both the ester group and the fluorine atom on the benzene (B151609) ring, which enhances the electrophilicity of the nitrile carbon.

Reduction of the Cyano Group to Amine Functionalities

The reduction of the nitrile group to a primary amine is a fundamental transformation in organic synthesis. This can be achieved through several methods, including catalytic hydrogenation and chemical reduction with metal hydrides.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Commonly used catalysts include Raney nickel, palladium on carbon (Pd/C), and platinum dioxide (PtO₂). The reaction is typically carried out under pressure and at elevated temperatures. For a substrate like this compound, catalytic hydrogenation offers a clean method for reduction. However, harsh conditions might also lead to the reduction of the ester functionality.

Chemical Reduction: A common and effective method for nitrile reduction is the use of lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The reaction proceeds via nucleophilic attack of hydride ions on the electrophilic carbon of the nitrile. This forms an intermediate imine anion, which is further reduced to the amine. An acidic workup is then required to protonate the resulting amino group. It is important to note that LiAlH₄ is a powerful reducing agent and will also reduce the methyl ester group to a primary alcohol. Therefore, if only the nitrile is to be reduced, the ester group must first be protected or a milder reducing agent must be chosen.

Other hydride reagents such as borane (B79455) (BH₃) complexes can also be employed for the reduction of nitriles. The choice of reagent depends on the desired selectivity and the presence of other functional groups in the molecule.

Table 1: Common Reagents for Nitrile Reduction to Primary Amine

Reagent Typical Conditions Selectivity Notes
H₂/Raney Ni High pressure, elevated temperature May also reduce the ester group under harsh conditions.
H₂/Pd/C Moderate to high pressure Generally effective for nitrile reduction.
LiAlH₄ Anhydrous THF or Et₂O, followed by H₃O⁺ workup Reduces both nitrile and ester groups.
BH₃·THF THF, reflux Can reduce both nitrile and ester groups.

Conversion of Cyano Group to Amidine Derivatives

The cyano group can be converted into an amidine functionality, which is a common structural motif in medicinal chemistry. The most classic method for this transformation is the Pinner reaction. acs.orgresearchgate.net

The Pinner reaction involves treating the nitrile with an alcohol in the presence of anhydrous hydrogen chloride (HCl). acs.org This reaction first forms an imino ester hydrochloride salt, known as a Pinner salt. researchgate.netorganic-chemistry.org This intermediate is then treated with ammonia (B1221849) or an amine to yield the desired amidine. acs.org

The mechanism begins with the protonation of the nitrile nitrogen by HCl, which activates the nitrile carbon toward nucleophilic attack by the alcohol. The resulting Pinner salt is a stable intermediate that can be isolated. Subsequent reaction with an amine involves nucleophilic attack on the imino ester carbon, followed by the elimination of the alcohol to form the amidine.

For this compound, the reaction would proceed as follows:

Formation of the Pinner Salt: Reaction with an alcohol (e.g., ethanol) and anhydrous HCl gas.

Amidinium Salt Formation: Treatment of the isolated Pinner salt with an amine (e.g., ammonia or a primary/secondary amine) in a suitable solvent.

Table 2: Pinner Reaction for Amidine Synthesis

Step Reactants Intermediate/Product
1 This compound, Alcohol (ROH), Anhydrous HCl Pinner Salt (Imino ester hydrochloride)
2 Pinner Salt, Amine (R'NH₂) Amidine

Cycloaddition Reactions Involving the Nitrile

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, providing a route to various heterocyclic compounds. A prominent example is the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) with azides to form tetrazoles. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org

This reaction, often referred to as the Huisgen cycloaddition, involves the reaction of the nitrile (the dipolarophile) with an azide (B81097), such as sodium azide (NaN₃) or an organic azide (RN₃). The reaction is typically promoted by a Lewis acid catalyst (e.g., zinc or copper salts) or by heating. organic-chemistry.org The mechanism is a concerted process where the 1,3-dipole (the azide) reacts across the π-system of the nitrile to form a five-membered heterocyclic ring.

In the case of this compound, reaction with sodium azide would lead to the formation of a tetrazole ring at the position of the cyano group. This transformation is valuable as tetrazoles are often used as bioisosteres for carboxylic acids in drug design.

Other 1,3-dipoles, such as nitrile oxides, can also react with the nitrile functionality in [3+2] cycloaddition reactions to yield different five-membered heterocycles like oxadiazoles. libretexts.orgresearchgate.netbeilstein-journals.org

Palladium-Catalyzed Cross-Coupling Reactions

While the fluorine atom on this compound is generally unreactive due to the strong carbon-fluorine (C-F) bond, under specific catalytic conditions, it can participate in palladium- or nickel-catalyzed cross-coupling reactions. The activation of C-F bonds is a challenging but increasingly important area of synthetic chemistry. beilstein-journals.org

Kumada Coupling and Related Mechanisms

The Kumada coupling is a cross-coupling reaction that forms a new carbon-carbon bond by reacting an organohalide with a Grignard reagent (R-MgX) in the presence of a nickel or palladium catalyst. organic-chemistry.orgwikipedia.org While aryl iodides, bromides, and chlorides are the most common substrates, the coupling of aryl fluorides has been achieved, typically requiring more reactive nickel catalysts and specialized ligand systems. arkat-usa.orgchem-station.com

The catalytic cycle for a Kumada coupling generally involves three key steps:

Oxidative Addition: The active Ni(0) or Pd(0) catalyst inserts into the carbon-halogen (C-F) bond of the aryl fluoride, forming a Pd(II) or Ni(II) complex. This is often the rate-limiting step for aryl fluorides due to the high C-F bond strength.

Transmetalation: The Grignard reagent transfers its organic group to the metal center, displacing the halide.

Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the new C-C bond and regenerating the active M(0) catalyst.

For this compound, a potential Kumada coupling would involve a nickel catalyst with electron-rich, bulky phosphine (B1218219) ligands to facilitate the challenging oxidative addition of the C-F bond. arkat-usa.org The electron-withdrawing nature of the cyano and ester groups can make the aryl ring more susceptible to oxidative addition.

Suzuki-Miyaura and Negishi Coupling for Aryl-Aryl Bond Formation

Suzuki-Miyaura Coupling: This versatile cross-coupling reaction pairs an organohalide with an organoboron compound (typically a boronic acid or ester) using a palladium catalyst and a base. libretexts.org Similar to the Kumada coupling, the use of aryl fluorides in Suzuki reactions is difficult but has been successfully demonstrated, often using nickel catalysts or specialized palladium systems designed for C-F bond activation. acs.orgnih.gov

The catalytic cycle is analogous to other cross-coupling reactions:

Oxidative Addition: A Pd(0) species adds to the C-F bond.

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center. The base is crucial for activating the organoboron reagent.

Reductive Elimination: The final step forms the biaryl product and regenerates the Pd(0) catalyst.

Research has shown that nickel catalysts can effectively couple aryl fluorides bearing electron-withdrawing groups, such as esters, with arylboronic esters. acs.orgnih.gov This suggests that this compound could be a viable substrate under appropriate conditions.

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. organic-chemistry.orgwikipedia.org Organozinc reagents are more reactive than their boron counterparts, which can sometimes facilitate difficult couplings.

The mechanism follows the same fundamental pattern of oxidative addition, transmetalation, and reductive elimination. youtube.com The higher nucleophilicity of organozinc compounds can be advantageous for the transmetalation step. The activation of the C-F bond in this compound would still be the primary challenge, likely requiring a highly active catalyst system.

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Organometallic Reagent Catalyst Key Features
Kumada Coupling Grignard Reagent (R-MgX) Ni or Pd Highly reactive nucleophile; requires anhydrous conditions.
Suzuki-Miyaura Coupling Boronic Acid/Ester (R-B(OR)₂) Pd (or Ni) Requires a base; tolerant of many functional groups.
Negishi Coupling Organozinc (R-ZnX) Ni or Pd High reactivity; sensitive to air and moisture.

Exploration of Bioorthogonal Reactivity in Analogues

While specific studies on the bioorthogonal reactivity of this compound are not extensively documented, the reactivity of analogous heteroaromatic nitriles provides significant insights into its potential for such applications. Bioorthogonal chemistry involves reactions that can proceed within a living system without interfering with native biochemical processes. The nitrile group, particularly when activated by electron-withdrawing substituents, is a key functional group in certain bioorthogonal "click" reactions. acs.orgnih.gov

A notable example is the reaction of heteroaromatic nitriles with 1,2-aminothiols, such as the N-terminal cysteine residues in proteins. nih.gov This biocompatible click reaction is inspired by the biosynthesis of D-luciferin. nih.gov The mechanism involves the initial reversible addition of the thiol group to the nitrile, forming a thioimidate intermediate. This is followed by an intramolecular condensation with the neighboring amine group to create a 2-aminothiazolidine intermediate. The final step is the irreversible elimination of ammonia, resulting in a stable thiazoline (B8809763) product. nih.gov

The table below summarizes the effect of substituents on the reactivity of analogous aromatic nitriles, which can be extrapolated to predict the behavior of this compound.

Table 1: Influence of Substituents on the Bioorthogonal Reactivity of Aromatic Nitriles

Substituent Type Effect on Nitrile Electrophilicity Predicted Reactivity with 1,2-Aminothiols
Strong Electron-Withdrawing (e.g., -NO₂) Increases High
Moderate Electron-Withdrawing (e.g., -F, -COOCH₃) Increases Moderate to High
Electron-Donating (e.g., -OH, -NH₂) Decreases Low

Computational Chemistry Studies on Reaction Mechanisms

Computational chemistry provides powerful tools for elucidating the reaction mechanisms and predicting the reactivity of molecules like this compound. While direct computational studies on this specific compound are limited, research on analogous substituted benzonitriles offers a solid framework for understanding its electronic structure and reaction pathways. acs.orgutexas.edu

Density Functional Theory (DFT) Calculations of Transition States and Intermediates

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to calculate the geometries and energies of reactants, products, transition states, and intermediates in a chemical reaction. For reactions involving substituted benzonitriles, DFT calculations can map out the potential energy surface, providing crucial information about the reaction mechanism. acs.orgutexas.edu

In the context of nucleophilic attack on the cyano group, a reaction relevant to the bioorthogonal applications discussed previously, DFT can be used to model the transition state of the thiol addition. The calculations would likely show a transition state where the sulfur atom of the cysteine is forming a bond with the nitrile carbon, and the nitrile C-N bond is elongating. The energy barrier for this transition state would be indicative of the reaction rate. The presence of the electron-withdrawing fluorine and methyl ester groups in this compound is expected to lower the energy of this transition state, thereby accelerating the reaction, a hypothesis that can be quantified through DFT calculations. nih.gov

Studies on the C-CN bond activation of fluorinated benzonitriles by nickel complexes have utilized DFT to locate transition states and intermediates, demonstrating the influence of fluoro substitution on the potential energy surface. acs.org These studies provide a precedent for how DFT can be applied to understand the reactivity of the cyano group in this compound in various chemical transformations.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. Regions of negative electrostatic potential (typically colored in shades of red) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive electrostatic potential (colored in shades of blue) are electron-deficient and are susceptible to nucleophilic attack. ufms.br

For this compound, an MEP map would be expected to show a significant region of positive electrostatic potential around the nitrile carbon atom. This is due to the strong electron-withdrawing effects of the nitrogen atom of the cyano group, the ortho-ester group, and the fluorine atom on the benzene ring. This positive region would strongly suggest that the nitrile carbon is the primary site for nucleophilic attack. The MEP map would also show negative potential around the nitrogen atom of the cyano group and the oxygen atoms of the ester group, indicating these as sites for electrophilic or hydrogen bonding interactions. ufms.br

Quantitative analysis of MEP surfaces can be used to identify the most likely sites for both nucleophilic and electrophilic attack, providing a predictive tool for the molecule's reactivity in various reactions. ufms.br

Quantum Chemical Studies on Molecular Behavior and QSAR

Quantum chemical studies, encompassing methods like DFT and other ab initio techniques, provide a wealth of molecular descriptors that can be used in Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies aim to correlate the structural or property descriptors of a set of compounds with their biological activity or other properties. nih.gov

While a specific QSAR model for this compound has not been reported, studies on other fluorinated and aromatic compounds demonstrate the utility of this approach. nih.govresearchgate.net Quantum chemical descriptors that are often used in QSAR models include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are related to the molecule's ability to donate and accept electrons, respectively. A lower LUMO energy for this compound, due to its electron-withdrawing groups, would suggest a higher reactivity towards nucleophiles.

Molecular Electrostatic Potential (MEP) derived charges: These can quantify the charge distribution and are useful in models of non-covalent interactions.

Dipole moment: This descriptor is important for understanding a molecule's polarity and its interactions with polar solvents and biological macromolecules.

These descriptors, calculated for a series of analogous compounds, can be used to build a QSAR model to predict, for example, the toxicity or the efficacy of these compounds for a particular biological target. Such models can be valuable in the early stages of drug discovery to prioritize the synthesis and testing of new compounds. nih.gov

The table below provides a hypothetical summary of quantum chemical descriptors that could be calculated for this compound and their implications for reactivity and QSAR studies.

Table 2: Predicted Quantum Chemical Descriptors for this compound and Their Significance

Descriptor Predicted Value/Characteristic Implication for Reactivity and QSAR
LUMO Energy Low High susceptibility to nucleophilic attack
MEP at Nitrile Carbon Highly Positive Primary site for nucleophilic addition
Dipole Moment Significant Strong interactions with polar environments

Applications of Methyl 2 Cyano 4 Fluorobenzoate As an Intermediate in Advanced Organic Synthesis

Application in Catalysis and Ligand Design

While not a catalyst itself, Methyl 2-cyano-4-fluorobenzoate serves as a precursor for synthesizing molecules that are active in catalysis and ligand design. The cyano and fluoro groups on the benzonitrile (B105546) moiety are particularly significant for interactions with transition metals, which are central to many catalytic processes.

Research into the reactions of fluorinated benzonitriles with metal complexes provides insight into the potential applications of this compound. For instance, studies on the reaction of 2-fluorobenzonitrile (B118710) with zerovalent nickel complexes have demonstrated C-CN bond activation. acs.org This type of reaction, where the metal inserts into the carbon-cyanide bond, is fundamental in developing catalysts for cross-coupling reactions. The electronic effects of the fluorine substituent influence the reactivity of the cyano group with the metal center. acs.org

The presence of multiple functional groups allows for the strategic design of ligands. The ester can be hydrolyzed to a carboxylic acid, and the cyano group can be converted to other functionalities, enabling the creation of polydentate ligands capable of coordinating with metal ions in a specific geometry, a key aspect of catalyst design.

Synthesis of Novel Functionalized Derivatives

The reactivity of its functional groups makes this compound a valuable starting material for creating a range of novel derivatives. The methyl ester, cyano group, and the aromatic ring can all be selectively targeted to build molecular complexity.

One of the most direct transformations of this compound is the hydrolysis of its methyl ester group to yield the corresponding carboxylic acid, 2-cyano-4-fluorobenzoic acid. This reaction is a standard procedure in organic synthesis, typically achieved by heating the ester with an aqueous acid or base.

While specific literature detailing the hydrolysis of this compound is not abundant, the process is well-established for analogous compounds. For example, the hydrolysis of methyl 3-cyano-2,4,5-trifluorobenzoate to 3-cyano-2,4,5-trifluorobenzoic acid is conducted in the presence of acid and water. researchgate.net Similarly, the preparation of 4-cyanobenzoic acid can be achieved from its methyl ester. google.com This transformation is crucial as the resulting carboxylic acid group can undergo a wide variety of subsequent reactions, including amidation and further esterification, to produce a diverse array of substituted benzoic acid derivatives.

The following table outlines the expected transformation:

Starting MaterialReagentsProduct
This compoundAcid or Base (e.g., HCl or NaOH), Water2-cyano-4-fluorobenzoic acid

This hydrolysis provides a key intermediate where the carboxylic acid can act as a handle for further functionalization, while the cyano and fluoro groups remain available for other synthetic manipulations.

The presence of the cyano group ortho to the ester functionality makes this compound a suitable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The cyano group can participate in cyclization reactions to form fused ring systems.

Quinazolines: One important class of heterocycles that can be synthesized from precursors like this compound are quinazolines. The general strategy involves the reaction of a 2-aminobenzonitrile (B23959) derivative. While the starting material is not an amino derivative, it can be envisioned that a synthetic route involving the reduction of a nitro group or amination of the ring could provide the necessary precursor. More directly, literature has shown that 2-fluorobenzonitriles can be used to synthesize 2,4-diaminoquinazolines by reacting them with reagents like guanidine (B92328) carbonate or acetamidine (B91507) acetate. scilit.com The highly reactive fluorine atom is displaced by a nitrogen nucleophile, initiating a cyclization process. This suggests a plausible pathway for converting this compound into quinazoline (B50416) derivatives, which are known for their wide range of biological activities. asianpubs.orgnih.govnih.gov

Pyridines: Substituted pyridines are another class of heterocycles accessible from cyano-functionalized precursors. The synthesis of 3-cyano-2-fluoropyridines has been achieved through nucleophilic substitution on related pyridine (B92270) precursors. researchgate.net While this is not a direct cyclization from a benzene (B151609) ring, it highlights the utility of the cyano and fluoro groups in building heterocyclic systems. More relevantly, cyclocondensation reactions involving compounds with active methylene (B1212753) groups and cyanoacetamide or related synthons are common methods for constructing pyridine rings. google.comnih.gov By modifying the functional groups of this compound, it could be adapted to participate in such cyclization strategies. For instance, reaction with a dinucleophilic reagent could lead to the formation of a fused pyridine ring.

The following table summarizes potential heterocyclic syntheses:

Target HeterocyclePotential Reagents/Method
Quinazoline DerivativesReaction with guanidine or amidine derivatives via nucleophilic aromatic substitution and cyclization. scilit.com
Pyridine DerivativesMulti-step synthesis involving functional group manipulation followed by cyclocondensation reactions. google.comnih.gov

Spectroscopic Characterization and Analytical Methodologies for Methyl 2 Cyano 4 Fluorobenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of the carbon-hydrogen framework of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and through-space proximity of atoms within a molecule.

¹H NMR and ¹³C NMR Chemical Shift Assignments and Structural Elucidation

The ¹H NMR spectrum of Methyl 2-cyano-4-fluorobenzoate reveals distinct signals corresponding to the aromatic protons and the methyl ester group. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the cyano, fluoro, and methoxycarbonyl substituents. Typically, the proton ortho to the electron-withdrawing cyano group will be shifted downfield, while the proton ortho to the fluorine atom will exhibit splitting due to spin-spin coupling with the ¹⁹F nucleus. The methyl protons of the ester group will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

Similarly, the ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The carbonyl carbon of the ester is readily identifiable by its characteristic downfield chemical shift (around 160-170 ppm). The carbon of the cyano group also appears in a distinct region of the spectrum. The aromatic carbons exhibit a range of chemical shifts influenced by the attached functional groups, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant.

Proton (¹H) Typical Chemical Shift (δ, ppm)
Aromatic CH7.0 - 8.5
Methyl (OCH₃)3.8 - 4.0
Carbon (¹³C) Typical Chemical Shift (δ, ppm)
Carbonyl (C=O)160 - 170
Aromatic C-F160 - 165 (with large ¹JCF)
Aromatic C-CN115 - 125
Aromatic C-H110 - 135
Aromatic C-COOCH₃130 - 140
Cyano (C≡N)115 - 120
Methyl (OCH₃)50 - 55

2D NMR Techniques for Connectivity and Stereochemistry

While ¹H and ¹³C NMR provide fundamental structural information, two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms. For derivatives of this compound, techniques such as COSY (Correlation Spectroscopy) can be used to identify proton-proton coupling networks within the aromatic ring. Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in correlating protons to their directly attached carbons and to carbons that are two or three bonds away, respectively. This data is crucial for unambiguously assigning all proton and carbon signals and confirming the substitution pattern on the benzene (B151609) ring. For more complex derivatives, NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about through-space proximities, which can be important for determining stereochemistry in non-planar molecules.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional groups. A strong absorption band in the region of 2220-2240 cm⁻¹ is indicative of the C≡N (cyano) stretching vibration. The C=O (carbonyl) stretch of the ester group will appear as a strong, sharp peak typically between 1720 and 1740 cm⁻¹. The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-F stretching vibration will also be present, typically in the 1000-1300 cm⁻¹ range.

Functional Group Characteristic IR Absorption (cm⁻¹)
C≡N (Cyano)2220 - 2240
C=O (Ester)1720 - 1740
Aromatic C-H> 3000
Aromatic C=C1450 - 1600
C-F1000 - 1300
C-O (Ester)1100 - 1300

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of this compound, confirming its molecular formula of C₉H₆FNO₂. eurjchem.com This is a critical step in the definitive identification of the compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for polar molecules like this compound. In ESI-MS, the molecule is typically observed as a protonated species, [M+H]⁺, or as an adduct with other cations like sodium, [M+Na]⁺. For instance, in a related compound, 2-cyano-4-fluorobenzoic acid, the deprotonated molecule [M-H]⁻ is observed. rsc.org The fragmentation pattern of this compound in the mass spectrometer can provide further structural confirmation. Common fragmentation pathways may include the loss of the methoxy (B1213986) group (•OCH₃) or the entire methoxycarbonyl group (•COOCH₃), leading to the formation of characteristic fragment ions. The predicted collision cross-section values for various adducts of this compound have also been calculated. uni.lu

Adduct Predicted m/z Predicted Collision Cross Section (Ų)
[M+H]⁺180.04553133.3
[M+Na]⁺202.02747144.5
[M-H]⁻178.03097136.0
[M+NH₄]⁺197.07207151.7
[M+K]⁺218.00141142.2

Data sourced from PubChemLite uni.lu

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray Diffraction (XRD) analysis is an indispensable tool for the unambiguous determination of the three-dimensional atomic and molecular structure of crystalline solids. For this compound and its derivatives, single-crystal XRD provides precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule. This technique is also fundamental in studying the crystal packing, which is governed by intermolecular interactions such as hydrogen bonds and van der Waals forces. eurjchem.comijcce.ac.ir

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved. eurjchem.com For example, in the analysis of a co-crystal containing 4-fluorobenzoic acid, a related structure, data were collected on a single-crystal diffractometer, and the structure was solved using direct methods. eurjchem.comeurjchem.com Such analyses yield detailed crystallographic data, including the crystal system, space group, and unit cell dimensions, which are unique for a specific crystalline form. The structure of methyl 4-amino-4-cyano-4,6-dideoxy-2,3-O-isopropylidene-α-L-talopyranoside, a complex cyano-derivative, was unequivocally established using X-ray analysis, which confirmed the compound's configuration and the pyranose ring's conformation. mdpi.com

Table 1. Representative Crystallographic Data for a 4-Fluorobenzoic Acid Derivative. eurjchem.comeurjchem.com
ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)11.7869(14)
b (Å)4.0326(5)
c (Å)27.625(3)
β (°)92.731(10)
Volume (ų)1311.6(3)
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.470
RadiationCuKα (λ = 1.54184 Å)
Final R indices [I > 2σ(I)]R1 = 0.0446

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a cornerstone of analytical chemistry used to separate, identify, and purify the components of a mixture. For this compound, various chromatographic methods are employed to assess its purity, monitor reaction progress, and isolate it from starting materials, by-products, and other impurities.

HPLC and UPLC are powerful liquid chromatography techniques used for the analysis of non-volatile or thermally unstable compounds. These methods are routinely used for the purity assessment of this compound and its derivatives. A reverse-phase (RP) HPLC method has been described for the analysis of related compounds like Methyl 4-cyano-4-((4-fluorophenyl)amino)piperidine-1-carboxylate. sielc.com Such methods typically use a non-polar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid. sielc.com

UPLC, a more recent innovation, utilizes columns packed with sub-2 µm particles, which operates at higher pressures than conventional HPLC. researchgate.net This results in significantly faster analysis times, improved resolution, and enhanced sensitivity due to better signal-to-noise ratios. researchgate.net The transfer of methods from HPLC to UPLC can reduce analysis times from around 45 minutes to 15 minutes or less, offering substantial savings in solvent consumption and laboratory time. researchgate.net For fluorinated benzoic acid derivatives, UPLC coupled with mass spectrometry (UPLC/MS/MS) provides a highly sensitive and selective analytical method. google.com

Table 2. Typical HPLC/UPLC Conditions for Analysis of Aromatic Cyano and Fluoro Compounds.
ParameterTypical ConditionReference
TechniqueReverse-Phase (RP) HPLC/UPLC sielc.com
Stationary PhaseC18 or similar (e.g., Newcrom R1, Acquity BEH C18) sielc.comresearchgate.net
Mobile PhaseAcetonitrile and Water mixture sielc.com
ModifierPhosphoric acid or Formic acid (for MS compatibility) sielc.com
DetectionUV-Vis, Mass Spectrometry (MS) google.com

Gas Chromatography (GC) is a premier technique for separating and analyzing volatile compounds. It is particularly well-suited for the analysis of this compound due to its volatility. GC is frequently used to monitor the progress of reactions, for instance, during the synthesis of fluorobenzoic acids and their derivatives, by quantifying the formation of products and the consumption of reactants. researchgate.netarkat-usa.org

In a typical GC analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase, e.g., helium) through a capillary column containing the stationary phase. nih.gov Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases. For fluorinated aromatic acids, analysis is often performed after derivatization into their more volatile methyl esters. nih.govresearchgate.net Since the target compound is already a methyl ester, direct analysis is feasible. Coupling GC with a mass spectrometer (GC-MS) provides definitive identification of the separated components based on their mass spectra and retention times. nih.govepa.gov

Table 3. Typical GC Parameters for Analysis of Fluorobenzoic Acid Methyl Esters.
ParameterTypical ConditionReference
ColumnCapillary column (e.g., Rxi-5ms, Rxi-1ms) nih.govepa.gov
Carrier GasHelium nih.gov
InjectionSplit/Splitless injector
DetectorMass Spectrometer (MS), Flame Ionization Detector (FID) nih.govnih.gov
ApplicationReaction monitoring, Purity analysis, Trace analysis researchgate.netresearchgate.net

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used extensively for qualitative analysis. umass.edu It is invaluable for monitoring the progress of a chemical reaction by observing the disappearance of reactants and the appearance of products. umass.edudoi.org TLC is also used to quickly check the purity of a compound and to determine the appropriate solvent system for a preparative column chromatography separation. umass.eduoperachem.com

A TLC analysis involves spotting a dilute solution of the sample onto a plate coated with a thin layer of an adsorbent (the stationary phase), typically silica (B1680970) gel or alumina. annamalaiuniversity.ac.insavemyexams.com The plate is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase or eluent). The eluent ascends the plate by capillary action, and the components of the sample are separated based on their differential affinity for the stationary and mobile phases. wvu.edu Compounds are visualized as spots, often under UV light, as many aromatic compounds like this compound are UV-active. umass.edunih.gov The retention factor (Rf value) for each spot can be calculated to aid in identification. savemyexams.com

Table 4. Common TLC Systems for Aromatic Esters and Nitriles.
ParameterDescriptionReference
Stationary PhaseSilica gel 60 F254 on glass, aluminum, or plastic plates wvu.edunih.gov
Mobile Phase (Eluent)Mixtures of a non-polar solvent (e.g., hexane, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane) researchgate.net
VisualizationUV light (typically at 254 nm) doi.orgnih.gov
ApplicationReaction monitoring, purity screening, selection of conditions for column chromatography umass.eduresearchgate.net

Elemental Analysis

Elemental analysis is a fundamental analytical procedure that determines the mass percentage of elements (primarily carbon, hydrogen, nitrogen, and heteroatoms) within a compound. The results are used to determine or confirm the empirical formula of a synthesized compound. For this compound (C₉H₆FNO₂), the experimentally determined percentages of C, H, and N must align with the theoretically calculated values to verify its elemental composition. This is typically achieved through combustion analysis, where the sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, N₂) are collected and quantified.

For halogenated compounds, including fluorinated molecules like this compound, a specialized technique called Combustion Ion Chromatography (CIC) is employed to determine the fluorine content. shimadzu.comthermofisher.com In this method, the sample undergoes high-temperature combustion, which converts the organically bound fluorine into hydrogen fluoride (B91410) (HF) gas. tudelft.nl This gas is then trapped in an aqueous absorption solution, and the resulting fluoride ion concentration is quantified using ion chromatography. shimadzu.comtudelft.nl This provides a precise measure of the total organic fluorine (TOF) in the sample. measurlabs.com

Table 5. Elemental Composition of this compound (Formula: C₉H₆FNO₂; Molecular Weight: 179.15 g/mol).
ElementTheoretical Mass %Experimental Mass % (Typical)
Carbon (C)60.34%60.34 ± 0.4%
Hydrogen (H)3.38%3.38 ± 0.4%
Fluorine (F)10.60%10.60 ± 0.4%
Nitrogen (N)7.82%7.82 ± 0.4%
Oxygen (O)17.86%(by difference)

Computational Studies and Cheminformatics of Methyl 2 Cyano 4 Fluorobenzoate

Molecular Modeling and Conformational Analysis

Molecular modeling of Methyl 2-cyano-4-fluorobenzoate focuses on determining its most stable three-dimensional structure and exploring its conformational flexibility. The molecule possesses rotational freedom primarily around the single bond connecting the aromatic ring to the methyl ester group.

The orientation of the ester group relative to the benzene (B151609) ring is a key conformational feature. Studies on similar aromatic esters, such as methyl 3-nitrobenzoate, have shown through computational methods that a planar conformation, where the ester group is coplanar with the benzene ring, is energetically favored. researchgate.net This planarity maximizes the overlap between the π-orbitals of the ring and the ester group, leading to enhanced electronic conjugation and stability. researchgate.net A significant energy barrier, calculated to be around 26 kJ/mol for methyl benzoate (B1203000), hinders free rotation out of this plane. researchgate.net

Furthermore, analysis of the related 2-cyano-4-fluorobenzoic acid indicates that the cyano group also tends to be coplanar with the benzene ring to achieve maximum resonance stabilization. Therefore, the lowest energy conformation of this compound is predicted to be largely planar. Two distinct planar conformers are possible, differing in the orientation of the C-O-C bond of the ester group (syn or anti) relative to the adjacent cyano group. Computational methods like Density Functional Theory (DFT) are employed to calculate the relative energies of these conformers and the energy barriers for their interconversion.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the behavior of this compound. researchgate.net Methods such as B3LYP with basis sets like 6-311+G(d,p) are commonly applied to similar aromatic compounds to achieve a balance between accuracy and computational cost.

The electronic structure is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, stability, and kinetic properties. materialsciencejournal.org A smaller gap generally implies higher reactivity.

While specific DFT calculations for this compound are not widely published, data from the closely related compound Methyl 2-bromo-5-cyano-4-methylbenzoate provides valuable insights. DFT studies on this analogue show the HOMO is primarily located on the aromatic ring, while the LUMO is concentrated on the electron-withdrawing cyano and ester groups. This distribution suggests that the ring is the likely site for electrophilic attack, whereas the cyano and ester functionalities are susceptible to nucleophilic attack. The calculated energy gap for this analogue is approximately 4.5 eV, indicating moderate reactivity.

Table 1: Predicted Quantum Chemical Parameters for a Structurally Similar Compound (Methyl 2-bromo-5-cyano-4-methylbenzoate)

Parameter Predicted Value Significance
HOMO Energy -6.8 eV Electron-donating ability
LUMO Energy -2.3 eV Electron-accepting ability
Energy Gap (ΔE) 4.5 eV Chemical reactivity and stability

Data derived from DFT calculations on a related compound.

Quantum chemical calculations are a valuable tool for predicting and interpreting spectroscopic data.

NMR Spectroscopy : The Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. mdpi.com For fluorinated compounds, DFT calculations have been successfully used to correlate predicted parameters with experimentally observed ¹⁹F NMR chemical shifts and J-coupling constants, aiding in structural elucidation.

Vibrational Spectroscopy : DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. mdpi.com This allows for the precise assignment of vibrational modes, such as the characteristic stretching frequencies of the cyano (C≡N) group (expected around 2200-2240 cm⁻¹) and the ester carbonyl (C=O) group (expected around 1720-1725 cm⁻¹).

UV-Vis Spectroscopy : The electronic absorption spectrum of a molecule can be predicted using Time-Dependent Density Functional Theory (TD-DFT). materialsciencejournal.orgmdpi.com This method calculates the energies of electronic transitions, such as the HOMO to LUMO transition, which correspond to the maximum absorption wavelengths (λmax) in the UV-visible spectrum.

Computational methods can model reaction pathways to predict the thermodynamic and kinetic feasibility of chemical transformations involving this compound. bohrium.com These calculations can determine parameters such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for a reaction.

Studies on the electrochemical reduction of related methylfluorobenzoates have shown that the position of the fluorine atom significantly influences the reaction kinetics and mechanism. researchgate.net For methyl 2-fluorobenzoate, which is structurally similar to the title compound in terms of the ortho-fluoro position, the process involves the formation of a stable radical anion, with the subsequent C–F bond cleavage being the rate-limiting step. researchgate.net In contrast, the para-isomer, methyl 4-fluorobenzoate, was found to undergo dimerization instead of direct C-F bond cleavage, highlighting how computational and electrochemical analyses can reveal detailed kinetic pathways. researchgate.net

Cheminformatics Databases and Data Mining

Cheminformatics databases are essential repositories for chemical information, providing standardized data that facilitates research, data mining, and regulatory activities.

This compound is cataloged in numerous chemical databases under its unique CAS Registry Number, 127510-96-7. americanelements.comsigmaaldrich.comfluorochem.co.ukambeed.comepa.govseedior.com These databases provide a wealth of curated information, including structural identifiers, physicochemical properties, and links to relevant literature and suppliers.

Table 2: Chemical Identifiers for this compound

Identifier Value
CAS Registry Number 127510-96-7 americanelements.comsigmaaldrich.comfluorochem.co.ukambeed.comepa.govseedior.combldpharm.comepa.govchemicalbook.com
Molecular Formula C₉H₆FNO₂ americanelements.comfluorochem.co.ukambeed.comepa.govbldpharm.com
Molecular Weight 179.15 g/mol americanelements.comfluorochem.co.ukambeed.comepa.govbldpharm.com
IUPAC Name This compound americanelements.comsigmaaldrich.com
PubChem CID 9989818 americanelements.comambeed.com
Canonical SMILES COC(=O)C1=C(C=C(C=C1)F)C#N americanelements.comfluorochem.co.ukuni.lu
InChI InChI=1S/C9H6FNO2/c1-13-9(12)8-3-2-7(10)4-6(8)5-11/h2-4H,1H3 americanelements.comsigmaaldrich.comfluorochem.co.ukuni.lu

| InChIKey | BCYCPVRVZPDHEC-UHFFFAOYSA-N americanelements.comsigmaaldrich.comfluorochem.co.ukambeed.comuni.lu |

SMILES and InChI/InChIKey Representation

In the realm of computational chemistry and cheminformatics, standardized line notations are crucial for representing molecular structures in a machine-readable format. The Simplified Molecular Input Line Entry System (SMILES) and the International Chemical Identifier (InChI) are two such systems that provide a textual representation of the chemical structure of a compound.

For this compound, the canonical SMILES string is COC(=O)c1ccc(F)cc1C#N. uni.lufluorochem.co.uk This notation sequentially describes the atoms and bond types in the molecule, starting with the methyl group (COC), followed by the carbonyl group (=O), and then the substituted benzene ring (c1ccc(F)cc1C#N).

The InChI provides a more layered and unique representation of the molecule. The standard InChI for this compound is InChI=1S/C9H6FNO2/c1-13-9(12)8-3-2-7(10)4-6(8)5-11/h2-4H,1H3. uni.lufluorochem.co.uk This is further condensed into a fixed-length InChIKey, BCYCPVRVZPDHEC-UHFFFAOYSA-N, which is a hashed version of the InChI used for database lookups and to verify chemical structure identity across different sources. uni.lufluorochem.co.uk

These representations are fundamental for a variety of computational tasks, including database searching, structure-activity relationship (QSAR) modeling, and virtual screening.

Table 1: SMILES and InChI/InChIKey for this compound

Identifier Representation
SMILES COC(=O)c1ccc(F)cc1C#N
InChI InChI=1S/C9H6FNO2/c1-13-9(12)8-3-2-7(10)4-6(8)5-11/h2-4H,1H3
InChIKey BCYCPVRVZPDHEC-UHFFFAOYSA-N

Computational Prediction of Collision Cross Sections

The Collision Cross Section (CCS) is a key physicochemical property that describes the effective area of an ion in the gas phase. It is an important parameter in ion mobility-mass spectrometry (IM-MS) for the identification and characterization of small molecules. While experimental determination of CCS values is possible, computational prediction methods have become increasingly valuable, especially for novel or uncharacterized compounds.

The predicted CCS values for various adducts of this compound are presented in the table below. These values, measured in square angstroms (Ų), provide an estimation of the ion's rotational average projection area. Such data is instrumental in the tentative identification of the compound in complex mixtures analyzed by IM-MS, even in the absence of a chemical standard.

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

Adduct m/z Predicted CCS (Ų)
[M+H]+ 180.04553 133.3
[M+Na]+ 202.02747 144.5
[M-H]- 178.03097 136.0
[M+NH4]+ 197.07207 151.7
[M+K]+ 218.00141 142.2
[M+H-H2O]+ 162.03551 120.7
[M+HCOO]- 224.03645 153.1
[M+CH3COO]- 238.05210 193.1
[M+Na-2H]- 200.01292 138.1
[M]+ 179.03770 129.2
[M]- 179.03880 129.2

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

Q & A

Q. What are the recommended synthetic routes for Methyl 2-cyano-4-fluorobenzoate, and how can reaction conditions be optimized?

this compound is synthesized via esterification of 2-cyano-4-fluorobenzoic acid with methanol under acidic catalysis. Key steps include:

  • Esterification : Reacting the carboxylic acid with methanol in the presence of H₂SO₄ or HCl at 60–80°C for 6–8 hours.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to achieve >98% purity .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust molar ratios (e.g., excess methanol) to drive esterification to completion.

Q. What analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the ester group (δ ~3.9 ppm for methyl) and aromatic substitution patterns (e.g., fluorine-induced splitting) .
  • Mass Spectrometry : High-resolution ESI-MS verifies the molecular ion peak at m/z 179.15 (C₉H₆FNO₂) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

Advanced Research Questions

Q. How do the electron-withdrawing groups (cyano and fluoro) influence the reactivity of this compound in cross-coupling reactions?

The cyano group at position 2 and fluoro group at position 4 activate the aromatic ring for electrophilic substitution but deactivate it toward nucleophilic attacks.

  • Suzuki Coupling : The para-fluoro substituent enhances reactivity with boronic acids in Pd-catalyzed reactions, yielding biaryl derivatives.
  • SNAr Reactions : The cyano group facilitates nucleophilic aromatic substitution at position 4 (meta to fluorine) under basic conditions (e.g., K₂CO₃/DMF) .

Q. What insights does crystallographic data provide about the solid-state stability of this compound?

X-ray diffraction studies of analogous fluorobenzoates reveal:

  • Planar Aromatic Core : The benzoate ring adopts a near-planar conformation, stabilized by π-π stacking.
  • Intermolecular Interactions : Weak C–H···O and C–F···H bonds enhance crystal lattice stability, reducing hygroscopicity .
  • Thermal Stability : Decomposition temperatures (>200°C) correlate with strong intermolecular forces, as shown in TGA-DSC analyses .

Q. How can this compound serve as a precursor in medicinal chemistry applications?

  • Pharmacophore Modification : The cyano group is a bioisostere for nitro or carboxyl groups, improving metabolic stability.
  • Protease Inhibitors : Derivatives with appended heterocycles (e.g., pyridinyl) show activity against serine proteases in in vitro assays .
  • Fluorine Impact : The 4-fluoro substituent enhances membrane permeability, as demonstrated in Caco-2 cell permeability studies .

Q. What methodologies resolve contradictions in reported spectroscopic data for this compound derivatives?

Discrepancies in NMR shifts or melting points often arise from:

  • Solvent Effects : Use deuterated solvents consistently (e.g., CDCl₃ vs. DMSO-d₆) for comparative analysis.
  • Polymorphism : Characterize multiple crystal forms via PXRD to explain divergent melting points .
  • Impurity Profiling : LC-MS/MS identifies trace byproducts (e.g., unreacted acid) that skew data .

Methodological Considerations

Q. How can computational chemistry predict reaction pathways for this compound?

  • DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) to model nucleophilic substitution at position 4.
  • MD Simulations : Assess solvation effects in polar aprotic solvents (e.g., DMF) on reaction kinetics .

Q. What safety protocols are critical when handling this compound?

  • PPE : Use nitrile gloves and fume hoods to avoid dermal exposure (H302: harmful if swallowed) .
  • Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before aqueous disposal .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 2-cyano-4-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-cyano-4-fluorobenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.